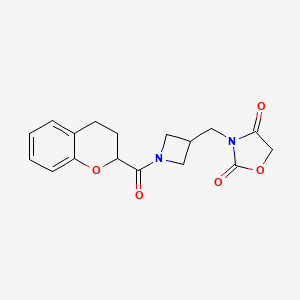

3-((1-(Chroman-2-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione

Description

Properties

IUPAC Name |

3-[[1-(3,4-dihydro-2H-chromene-2-carbonyl)azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O5/c20-15-10-23-17(22)19(15)9-11-7-18(8-11)16(21)14-6-5-12-3-1-2-4-13(12)24-14/h1-4,11,14H,5-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNTMRFRCPKFBGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2OC1C(=O)N3CC(C3)CN4C(=O)COC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(Chroman-2-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the chroman-2-carbonyl intermediate, which is then reacted with azetidine derivatives under controlled conditions to form the azetidin-3-yl moiety. The final step involves the cyclization of the intermediate with oxazolidine-2,4-dione under specific reaction conditions, such as the presence of a base or a catalyst, to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-((1-(Chroman-2-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule, facilitated by reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : 3-((1-(Chroman-2-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione serves as a crucial building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in synthetic organic chemistry.

Biology

- Biological Activity : Preliminary studies indicate that this compound may exhibit antimicrobial and anticancer properties. The chroman moiety, in particular, has been linked to interactions with biological targets such as enzymes and receptors, potentially leading to inhibition of specific pathways that are crucial in disease processes .

Medicine

- Drug Development : The unique structural features of this compound make it a candidate for drug development. Research is ongoing to evaluate its efficacy against various diseases, including cancer and infections. Its mechanism of action involves modulation of biological pathways through specific molecular interactions .

Industry

- Advanced Materials : The compound is also explored for its potential in developing advanced materials with specific properties such as polymers and coatings. Its chemical stability and reactivity can be harnessed to create materials with tailored functionalities for industrial applications.

Case Study 1: Anticancer Activity

Research conducted by Du et al. (2013) demonstrated that derivatives of compounds similar to this compound exhibited significant anticancer activity by targeting thymidylate synthase (TS), an essential enzyme for DNA synthesis. The synthesized compounds showed IC50 values ranging from 0.47 µM to 1.4 µM against TS proteins, indicating their potential as effective anticancer agents .

Case Study 2: Antimicrobial Properties

In vitro studies have shown that compounds containing the oxazolidine structure possess notable antimicrobial activity. The presence of the azole group enhances lipophilicity, facilitating better transport through cell membranes to reach target sites within microorganisms . This characteristic has been leveraged in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 3-((1-(Chroman-2-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione involves its interaction with specific molecular targets. The chroman moiety may interact with enzymes or receptors, while the azetidine and oxazolidine groups can modulate the compound’s binding affinity and specificity. These interactions can lead to the inhibition or activation of biological pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Chroman-2-carbonyl derivatives: Compounds with similar chroman structures but different functional groups.

Azetidine derivatives: Molecules containing the azetidine ring with various substituents.

Oxazolidine-2,4-dione derivatives: Compounds featuring the oxazolidine-2,4-dione core with different side chains.

Uniqueness

3-((1-(Chroman-2-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is unique due to its combination of three distinct moieties, which confer specific chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

The compound 3-((1-(Chroman-2-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is a synthetic derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of the compound is characterized by the presence of an oxazolidine ring, a chroman carbonyl moiety, and an azetidine group. The structural formula can be represented as follows:

Where represent the respective number of carbon, hydrogen, nitrogen, and oxygen atoms in the compound.

Antimicrobial Properties

Recent studies have indicated that oxazolidine derivatives exhibit significant antimicrobial activity. For instance, a study published in Pharmaceutical Research demonstrated that similar oxazolidine compounds showed potent inhibitory effects against various bacterial strains. The mechanism of action is primarily attributed to the inhibition of bacterial protein synthesis .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro assays revealed that it induces apoptosis in cancer cell lines through the activation of caspase pathways. A notable study found that derivatives with similar structural motifs displayed IC50 values in the micromolar range against several cancer types, including breast and colon cancer .

The biological activity of this compound can be explained through several mechanisms:

- Protein Synthesis Inhibition : Like other oxazolidines, it may inhibit bacterial ribosomal function.

- Apoptotic Pathways : The compound activates intrinsic apoptotic pathways leading to cell death in cancer cells.

- Cell Cycle Arrest : It may induce cell cycle arrest at the G1/S phase transition.

Study 1: Antimicrobial Efficacy

A study involving a series of oxazolidine derivatives showed that compounds with similar structures to this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be as low as 0.5 µg/mL for some derivatives .

Study 2: Anticancer Activity

In another investigation, the compound was tested on human breast cancer cell lines (MCF-7). Results indicated a dose-dependent increase in apoptosis markers (caspase activation), with an IC50 value of approximately 15 µM observed after 48 hours of treatment. This suggests a promising potential for further development as an anticancer agent .

Data Table: Biological Activities

Q & A

Q. What computational methods are recommended for optimizing the geometry and electronic structure of 3-((1-(Chroman-2-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione?

Density functional theory (DFT) with hybrid functionals incorporating exact exchange terms (e.g., B3LYP) is critical for accurate thermochemical and electronic structure predictions. Basis sets such as correlation-consistent cc-pVTZ are essential for capturing molecular correlation effects, as demonstrated in studies on oxygen-containing systems . For geometry optimization, employ gradient-corrected functionals to minimize errors in bond lengths and angles.

Q. How can crystallographic data for this compound be refined to resolve structural ambiguities?

Use the SHELX system (e.g., SHELXL) for small-molecule refinement, leveraging its robustness in handling high-resolution data and twinned crystals. Implement iterative cycles of least-squares refinement with anisotropic displacement parameters for non-hydrogen atoms. Validate hydrogen bonding patterns using graph set analysis (Etter formalism) to ensure consistency with intermolecular interaction models .

Q. What synthetic routes are viable for introducing the oxazolidine-2,4-dione moiety into azetidine-containing scaffolds?

Cyclization of α-hydroxyamides with phosgene alternatives (e.g., trichloromethyl chloroformate) is a standard approach. Alternatively, CO₂ incorporation under catalytic conditions offers a greener pathway, as shown in quinazoline-2,4-dione synthesis . Monitor reaction progress via HPLC or NMR to detect intermediates like carbamate derivatives.

Advanced Research Questions

Q. How can contradictions between experimental spectroscopic data and computational predictions for this compound be resolved?

Discrepancies often arise from solvent effects or conformational flexibility. Perform solvent-explicit DFT calculations (e.g., using the SMD model) to match experimental NMR or IR spectra. For dynamic systems, apply ab initio molecular dynamics (AIMD) to sample low-energy conformers . Cross-validate with solid-state NMR if crystalline samples are available .

Q. What strategies mitigate challenges in crystallizing this compound due to its conformational flexibility?

Employ polymorph screening via high-throughput crystallization trials using solvents of varying polarity. Additives like ionic liquids can stabilize specific conformers. For persistent issues, co-crystallization with hydrogen-bond acceptors (e.g., carboxylic acids) may enforce rigid packing, as seen in chroman derivatives .

Q. How do hydrogen-bonding networks influence the biological activity of oxazolidine-2,4-dione derivatives?

Hydrogen bonding at the dione carbonyl groups modulates binding affinity to targets like enzymes or receptors. Use QM/MM simulations to map interaction hotspots, and compare with crystal structures of analogous compounds (e.g., imidazolidine-2,4-diones) to identify conserved motifs. Experimental validation via mutagenesis or isotopic labeling can confirm critical interactions .

Q. What experimental and computational approaches validate the stereochemical integrity of the azetidine ring during synthesis?

Chiral HPLC with polarimetric detection ensures enantiopurity. For absolute configuration determination, employ X-ray crystallography with resonant scattering or electronic circular dichroism (ECD) combined with TD-DFT calculations. Basis sets with diffuse functions (e.g., aug-cc-pVDZ) improve ECD spectral accuracy .

Methodological Notes

- Synthesis Optimization : Replace phosgene with dimethyl carbonate in cyclization steps to enhance safety without compromising yield .

- Data Contradiction Analysis : Use Bayesian statistics to weigh experimental vs. computational uncertainties when resolving structural conflicts .

- Crystallography : For twinned crystals, apply the TwinRotMat algorithm in SHELXL to deconvolute overlapping reflections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.